molecular formula C7H16N2 B164381 1,3-Dimethyl-1,3-diazepane CAS No. 138913-26-5

1,3-Dimethyl-1,3-diazepane

Cat. No.: B164381
CAS No.: 138913-26-5
M. Wt: 128.22 g/mol
InChI Key: FRSQRBNYUXTBIG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, with methyl substituents at these positions. The compound is synthesized via thermal or photochemical rearrangements of precursor diazepines. For instance, heating 1H-1,2-diazepines leads to their conversion into 1H-1,3-diazepane derivatives, as demonstrated in photochemical studies . Additionally, palladium-catalyzed cyclization reactions of N-homoallylic ureas can yield substituted 1,3-diazepanes, such as 4-phenyl-1,3-diazepan-2-one . These methods highlight the compound’s versatility in synthetic chemistry, though its commercial production and market data remain underexplored in the provided evidence.

Properties

CAS No.

138913-26-5

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1,3-dimethyl-1,3-diazepane

InChI

InChI=1S/C7H16N2/c1-8-5-3-4-6-9(2)7-8/h3-7H2,1-2H3

InChI Key

FRSQRBNYUXTBIG-UHFFFAOYSA-N

SMILES

CN1CCCCN(C1)C

Canonical SMILES

CN1CCCCN(C1)C

Synonyms

1H-1,3-Diazepine,hexahydro-1,3-dimethyl-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1,3-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde and formic acid can yield the desired compound through a cyclization process . Another method involves the use of phase transfer catalysis to facilitate the ring closure of 1,3-diols .

Industrial Production Methods

Industrial production of 1,3-Dimethyl-1,3-diazepane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,3-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Mechanism of Action

The mechanism by which 1,3-Dimethyl-1,3-diazepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Ring Substitution and Reactivity :

  • The position of nitrogen atoms significantly affects reactivity. For example, 1,3-diazepanes (N at 1,3) exhibit distinct hydrogen-bonding capabilities compared to 1,4-diazepanes (N at 1,4), influencing their interaction with biological targets .
  • Unsaturated analogs like 1,2-diazepines are more reactive toward electrocyclization but less stable than their saturated counterparts .

Synthetic Pathways :

  • 1,3-Dimethyl-1,3-diazepane is synthesized via thermal rearrangements or transition-metal catalysis, whereas 1,4-diazepane derivatives often require nucleophilic substitutions or ring-closing metathesis .
  • Photochemical methods are critical for generating diazepines, which serve as precursors to diazepanes .

In contrast, 1,4-diazepane derivatives with aromatic substituents (e.g., trifluoromethylpyridinyl) are more likely to exhibit bioactivity due to improved binding affinity .

Stability and Functionalization :

  • Saturated diazepanes (e.g., 1,3-dimethyl derivative) are generally more stable under thermal conditions than unsaturated diazepines. However, the latter can undergo further transformations, such as oligoester formation in aerosol chemistry, as seen in diene oxidation studies .

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